N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.49 g/mol. This compound is characterized by its diverse functional groups, including furan and thiophene rings, which contribute to its chemical properties and potential applications in research. It is primarily sourced from chemical suppliers such as BenchChem and EvitaChem, which provide it for various research purposes, particularly in the fields of medicinal chemistry and pharmacology.
This compound falls under the category of organic compounds, specifically amides, due to the presence of the ethanediamide functional group. Its structural complexity arises from the incorporation of multiple heterocycles, making it a subject of interest for studies related to biological activity and chemical reactivity.
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves several steps that typically include:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can be represented using various notations:
InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17...
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
The compound features a central ethanediamide structure flanked by furan and thiophene rings, contributing to its aromatic character. The presence of multiple functional groups enhances its potential for interactions in biological systems.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is not fully elucidated but is hypothesized to involve:
Further research is required to validate these mechanisms through experimental assays .
The physical and chemical properties of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide include:
Property | Value |
---|---|
Molecular Formula | C22H21N3O5S |
Molecular Weight | 439.49 g/mol |
Purity | Typically ≥ 95% |
Solubility | Not specified |
Melting Point | Not available |
Boiling Point | Not available |
These properties are significant for determining the compound's stability, reactivity, and suitability for various applications in research .
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7